molecular formula C12H16N2S.HCl B1662532 Xylazine hydrochloride CAS No. 23076-35-9

Xylazine hydrochloride

Cat. No. B1662532
CAS RN: 23076-35-9
M. Wt: 256.8 g/mol
InChI Key: QYEFBJRXKKSABU-UHFFFAOYSA-N
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Description

Xylazine Hydrochloride is an alpha-2 adrenergic receptor agonist with sedative, analgesic, and muscle relaxant properties . It is a common veterinary drug used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals . It is not approved for human use, but it is used as an adulterant in heroin and illicit fentanyl .


Synthesis Analysis

The synthesis of Xylazine involves the reaction of 2,6-dimethylphenylisothiocyanate with 3-amino-1-propanol in a polar solvent to form the corresponding thiourea. Concentrated hydrochloric acid is then added to the thiourea and refluxed to form Xylazine .


Molecular Structure Analysis

Xylazine was optimized in the electronic ground state using Density Functional Theory at B3LYP/6–311+G (d, p) level . The stabilization energies and the electronic transitions were achieved with the aid of Natural Bond Orbital (NBO) analysis .


Chemical Reactions Analysis

The chemical reactions of Xylazine involve various electro physical and chemical properties. The vibrational pattern of the molecule was characterized by FT-IR and FT-Raman spectra using Scaled Quantum Mechanical Force Field calculations .

Scientific Research Applications

Veterinary Anesthesia

  • Scientific Field : Veterinary Medicine
  • Application Summary : Xylazine hydrochloride is routinely used as a surgical anesthetic and procedural sedative in veterinary medicine . It is supplied as an injectable solution and sold under multiple brand names .
  • Methods of Application : It is administered to animals via injection to induce anesthesia .
  • Results or Outcomes : The primary mechanism of action is agonism of alpha-2 adrenergic receptors (α2-ARs) leading to inhibition of presynaptic norepinephrine release . This results in sedation, muscle relaxation, and analgesia .

Research on Harm Reduction

  • Scientific Field : Public Health
  • Application Summary : Xylazine has emerged as a consistent part of the unregulated drug supply in recent months . Research is being conducted to understand the harms of xylazine, current knowledge deficits, clinical and harm reduction strategies for minimizing harm, and xylazine’s public health and policy context .
  • Methods of Application : This involves reviewing pertinent literature, sharing clinical knowledge and protocols, and adding policy and public health context .
  • Results or Outcomes : Major harm domains of xylazine—acute poisoning, extended sedation, and wounds, along with anemia and hyperglycemia, have been identified . Current successful practices for xylazine wound care are detailed .

Illicit Drug Supply

  • Scientific Field : Public Health
  • Application Summary : Xylazine has entered the illicit drug supply in the northeastern United States as an additive to fentanyl . It can be consumed orally or by smoking, snorting, or intramuscular, subcutaneous, or intravenous injection .
  • Methods of Application : The drug’s reported duration of effect is longer than that of fentanyl; adulteration of fentanyl with xylazine therefore probably enhances the euphoria and analgesia induced by fentanyl and reduces the frequency of injections .
  • Results or Outcomes : People who use xylazine may develop physiological dependence, have symptoms consistent with a xylazine-related substance use disorder, and have severe withdrawal symptoms (e.g., irritability, anxiety, and dysphoria) after abrupt discontinuation .

Combination with Ketamine

  • Scientific Field : Veterinary Medicine
  • Application Summary : Xylazine hydrochloride is often used in combination with ketamine in veterinary anesthesia .
  • Methods of Application : The combination is administered via injection to induce anesthesia .
  • Results or Outcomes : The combination of these two drugs provides both sedation (from the xylazine) and analgesia (from the ketamine), allowing for safer and more controlled anesthesia in animals .

Emetic in Cats

  • Scientific Field : Veterinary Medicine
  • Application Summary : Veterinarians use xylazine as an emetic, especially in cats .
  • Methods of Application : It is administered via injection to induce vomiting in cats that have ingested harmful substances .
  • Results or Outcomes : The drug induces vomiting, helping to expel the harmful substance from the cat’s body .

Treatment of Tetanus

  • Scientific Field : Veterinary Medicine
  • Application Summary : Xylazine is frequently used in the treatment of tetanus .
  • Methods of Application : It is administered via injection to relax the muscles and alleviate the symptoms of tetanus .
  • Results or Outcomes : The drug provides muscle relaxation and analgesia, helping to manage the symptoms of tetanus .

Combination with Other Drugs

  • Scientific Field : Public Health
  • Application Summary : Xylazine is often used in combination with other drugs such as fentanyl, and has entered the illicit drug supply in the northeastern United States .
  • Methods of Application : It can be consumed orally or by smoking, snorting, or intramuscular, subcutaneous, or intravenous injection .
  • Results or Outcomes : The drug’s reported duration of effect is longer than that of fentanyl; adulteration of fentanyl with xylazine probably enhances the euphoria and analgesia induced by fentanyl and reduces the frequency of injections .

Antihypertensive Agent

  • Scientific Field : Medical Research
  • Application Summary : Xylazine was initially studied for use in humans as an antihypertensive agent .
  • Methods of Application : This involved administering the drug to patients and monitoring their blood pressure .
  • Results or Outcomes : Development for human use was discontinued because of adverse effects .

Sedative in Goats

  • Scientific Field : Veterinary Medicine
  • Application Summary : Xylazine hydrochloride is used as a sedative in goats as it is safe, active and a cheap drug .
  • Methods of Application : It is administered via injection to induce sedation .
  • Results or Outcomes : It exhibits muscle relaxant and analgesic properties .

Future Directions

Addressing the harms of Xylazine requires interdisciplinary participation, investment in community-based harm reduction strategies, and improved drug supply surveillance . The relatively unique context of Xylazine demands buy-in from public health professionals, harm reduction professionals, clinicians, basic science researchers, policymakers, and more .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEFBJRXKKSABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7361-61-7 (Parent)
Record name Xylazine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6040248
Record name Xylazine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xylazine hydrochloride

CAS RN

23076-35-9
Record name Xylazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23076-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylazine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-2-(2,6-xylidino)-4H-1,3-thiazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGC3S0882S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Xylazine hydrochloride
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Xylazine hydrochloride
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Xylazine hydrochloride

Citations

For This Compound
26,700
Citations
R GARCIA‐VILLAR, PL Toutain… - Journal of veterinary …, 1981 - Wiley Online Library
The pharmacokinetic disposition of xylazine hydrochloride is described after both intravenous and intramuscular injection of a single dose, in four domestic species: horse, cattle, sheep …
Number of citations: 202 onlinelibrary.wiley.com
EP Steffey, PJ Pascoe, MJ Woliner… - American Journal of …, 2000 - Am Vet Med Assoc
Objective —To quantitate dose- and time-related anesthetic-sparing effects of xylazine hydrochloride (XYL) during isoflurane-induced anesthesia in horses and to characterize selected …
Number of citations: 99 avmajournals.avma.org
RA Sweitzer, GS Ghneim, IA Gardner… - Journal of wildlife …, 1997 - meridian.allenpress.com
… ® (3.3 mg/kg) and xylazine hydrochloride (1.6 mg/kg) to … of Telazol ® and xylazine hydrochloride than those immobilized … 2 mg/kg xylazine hydrochloride when injecting relatively …
Number of citations: 63 meridian.allenpress.com
JC Thurmon, DR Nelson, SM Hartsfield… - Australian Veterinary …, 1978 - Wiley Online Library
… Xylazine hydrochloride* was injected intramuscularly at 2 dosages: 0.22 and 0.44 mg/kg of body weight. Three groups were studied: trial 0 group (4 cows) served as controls and …
Number of citations: 52 onlinelibrary.wiley.com
TJ Kreeger, GD Del Giudice… - Journal of Wildlife …, 1986 - meridian.allenpress.com
Fourteen penned and 17 free-ranging white-tailed deer (Odocoileus virginianus Rafinesque) were singularly or repeatedly immobilized with 100 mg xylazine hydrochloride (HC1) and …
Number of citations: 65 meridian.allenpress.com
JL Willey, TM Julius, SPA Claypool… - Journal of the American …, 2016 - Am Vet Med Assoc
OBJECTIVE To evaluate and compare IM administration of xylazine hydrochloride and dexmedetomidine hydrochloride for the induction of emesis in cats. DESIGN Retrospective case …
Number of citations: 25 avmajournals.avma.org
FJ López-Sanromán… - American journal of …, 2013 - Am Vet Med Assoc
… -adrenoceptor agonists (xylazine hydrochloride, detomidine … changes after sedation with xylazine hydrochloride has been … with equipotent doses of xylazine hydrochloride, detomidine …
Number of citations: 29 avmajournals.avma.org
MM LeBlanc, JAE Hubbell, HC Smith - Theriogenology, 1984 - Elsevier
The effect of xylazine on bovine intrauterine pressure was studied in the diestrous and estrous cow. Ten milligrams of xylazine and 50 units of oxytocin were administered intravenously …
Number of citations: 71 www.sciencedirect.com
JJ Millspaugh, GC Brundige… - Journal of Wildlife …, 1995 - meridian.allenpress.com
Ten trapped Rocky Mountain elk (Cervus elaphus nelsoni) were successfully immobilized with a combination of 500 mg Telazol® and 60 mg xylazine hydrochloride (HCl) from 9 July to …
Number of citations: 57 meridian.allenpress.com
TJ Kreeger, US Seal… - Journal of wildlife …, 1986 - meridian.allenpress.com
Fourteen wolves (Canis lupus L.) were singularly or repeatedly immobilized with 30 mg xylazine hydrochloride (HC1) and 400 mg ketamine HCl. Mean induction time was 5.3 ± 4.6 min (…
Number of citations: 34 meridian.allenpress.com

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